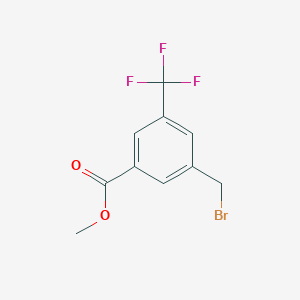

Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate

Description

Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate is a brominated aromatic ester featuring a trifluoromethyl group at the 5-position and a bromomethyl substituent at the 3-position of the benzene ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors and PROTACs (Proteolysis-Targeting Chimeras). Its bromomethyl group serves as a reactive handle for further functionalization, enabling nucleophilic substitutions or cross-coupling reactions . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name |

methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-16-9(15)7-2-6(5-11)3-8(4-7)10(12,13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXILCBLDPQFLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201170854 | |

| Record name | Benzoic acid, 3-(bromomethyl)-5-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415045-26-9 | |

| Record name | Benzoic acid, 3-(bromomethyl)-5-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415045-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(bromomethyl)-5-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate typically involves the bromination of methyl 3-methyl-5-(trifluoromethyl)benzoate. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow chemistry can enhance the safety and scalability of the bromination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include alcohols.

Scientific Research Applications

Organic Synthesis

Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate serves as a versatile intermediate in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, making it useful for constructing more complex molecules.

Key Reactions

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, facilitating the formation of diverse derivatives.

- Coupling Reactions : The trifluoromethyl group enhances the reactivity of the compound in coupling reactions, which are essential in synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in drug development. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability.

Case Studies

- Anticancer Agents : Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced activity against certain cancer cell lines. This compound could be explored as a scaffold for developing novel anticancer agents .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in antibiotic development .

Material Science

The compound's unique structural features also make it suitable for applications in material science, particularly in the development of functional materials.

Applications

- Polymer Chemistry : this compound can be utilized as a monomer in polymerization processes to create fluorinated polymers with desirable properties such as chemical resistance and thermal stability .

- Coatings and Adhesives : Its chemical structure allows for modifications that enhance the performance of coatings and adhesives, particularly in harsh environments due to its fluorinated nature .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions and coupling reactions | Versatile building block for complex molecules |

| Medicinal Chemistry | Potential scaffold for drug development (anticancer, antimicrobial agents) | Improved pharmacokinetics and bioavailability |

| Material Science | Used in polymer synthesis and functional materials | Enhanced chemical resistance and stability |

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. The bromomethyl group is particularly reactive towards nucleophiles, facilitating substitution reactions. The trifluoromethyl group imparts electron-withdrawing properties, influencing the reactivity and stability of the compound. Molecular targets and pathways involved in its biological activity are primarily related to its ability to interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

The following analysis compares Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate (referred to as Compound A ) with structurally analogous derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Type and Position

Key Observations :

- Bromomethyl vs. Bromo : Compound A’s bromomethyl group is more reactive in nucleophilic substitutions compared to bromo-substituted analogs (e.g., CAS 187331-46-0), enabling diverse derivatization .

- Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group in Compound A provides stronger electron-withdrawing effects than trifluoromethoxy, influencing aromatic electrophilicity .

- Heterocyclic Analogs : Pyridine-based derivatives (e.g., Methyl 5-(bromomethyl)nicotinate) exhibit distinct electronic profiles due to nitrogen’s electronegativity, affecting reactivity in metal-coupling reactions .

Physicochemical Properties (Inferred)

- Lipophilicity: Compound A’s trifluoromethyl group increases logP compared to non-fluorinated analogs, improving membrane permeability .

- Solubility : Bromomethyl and trifluoromethyl groups reduce aqueous solubility, necessitating organic solvents in reactions .

Biological Activity

Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate is an organic compound characterized by its unique structural features, including a bromomethyl group and a trifluoromethyl group attached to a benzoate backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 297.07 g/mol. The presence of the trifluoromethyl group enhances both its biological activity and chemical reactivity, making it a compound of interest for further study.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated that compounds with similar structural features, particularly those containing trifluoromethyl groups, often show potent activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 1 | S. aureus |

| Compound B | 2 | MRSA |

| This compound | TBD | TBD |

Anticancer Potential

The anticancer potential of this compound is also being explored. The bromine and trifluoromethyl substituents are known to influence the pharmacodynamics of compounds, potentially enhancing their efficacy in targeting cancer cells .

Case Study: Anticancer Efficacy

In a recent study, derivatives of compounds with similar structures demonstrated cytotoxic effects on various cancer cell lines at concentrations as low as 10 µM. Further research is needed to determine the specific mechanisms through which this compound exerts its effects on cancer cells.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoromethyl group plays a crucial role in enhancing the lipophilicity and overall reactivity of the compound, allowing it to interact more effectively with biological targets such as enzymes and receptors .

Safety and Toxicity

While the biological activities are promising, it is essential to evaluate the safety profile of this compound. Preliminary studies indicate that compounds with similar structures may exhibit cytotoxicity at higher concentrations; thus, dose-dependent studies are critical for understanding its therapeutic window .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.